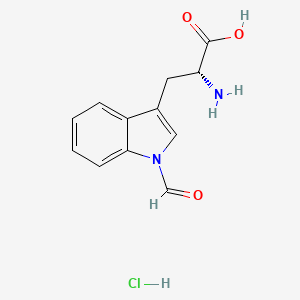

(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride, also known as AF-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AF-1 is a derivative of tryptophan, an essential amino acid that is important for protein synthesis and neurotransmitter production. AF-1 has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Applications De Recherche Scientifique

Organic Acids in Stimulation and Acidizing Operations

The use of organic acids, including formic, acetic, citric, and lactic acids, in oil and gas operations has been extensively reviewed. These acids are often preferred over hydrochloric acid for acidizing operations due to their less corrosive nature and their effectiveness in high-temperature applications. Organic acids have applications in formation-damage removal, dissolution of drilling-mud filter cakes, and as iron-sequestering agents. However, the solubility of reaction-product salts, particularly with calcium-rich formations, remains a challenge (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Ninhydrin Reaction in Analytical Sciences

The ninhydrin reaction, discovered by Siegfried Ruhemann in 1910, is notable for its ability to react with primary amino groups to form various chromophores, including the purple dye Ruhemann's purple. This reaction has seen extensive application in a wide range of scientific disciplines, including agricultural, biochemical, clinical, and food sciences, for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins (Friedman, 2004).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV) is recognized as a versatile building block in drug synthesis, derived entirely from biomass. It plays a critical role in reducing the cost of drug synthesis and making reactions cleaner. LEV and its derivatives have been utilized in synthesizing various value-added chemicals and have shown potential in fields like cancer treatment and medical materials (Zhang et al., 2021).

Indolic Structure Metabolites as Biomarkers

Indolic structure metabolites, including those from microbial biotransformation of the aromatic amino acid tryptophan, are increasingly being recognized for their significance. These metabolites have been linked to several diseases, including cardiovascular, brain, and gastrointestinal disorders. Monitoring the levels of these metabolites can be essential for diagnosing and evaluating the effectiveness of treatments (Beloborodova, Chernevskaya, & Getsina, 2020).

Hydrophilic Interaction Chromatography

Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples. It's an alternative to reversed-phase liquid chromatography and has seen increasing popularity due to its compatibility with mass spectrometry and its ability to separate a wide range of compounds including drugs, metabolites, and natural compounds (Jandera, 2011).

Propriétés

IUPAC Name |

(2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11;/h1-4,6-7,10H,5,13H2,(H,16,17);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYUYJDIFZXFJT-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride | |

CAS RN |

367453-01-8 |

Source

|

| Record name | D-Tryptophan, 1-formyl-, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.